molecular formula C12H13N B12941534 1,2,3,7-Tetrahydro-s-indacen-4-amine

1,2,3,7-Tetrahydro-s-indacen-4-amine

Cat. No.: B12941534
M. Wt: 171.24 g/mol
InChI Key: MNFULOSQFZEMJR-UHFFFAOYSA-N
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Description

1,2,3,7-Tetrahydro-s-indacen-4-amine is a chemical compound with the molecular formula C12H15N It is a member of the indacene family, which is characterized by a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,7-Tetrahydro-s-indacen-4-amine typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound, such as 1,2,3,7-tetrahydro-s-indacen-4-one, using a reducing agent like lithium aluminum hydride (LiAlH4) under an inert atmosphere . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1,2,3,7-Tetrahydro-s-indacen-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield fully saturated amines using hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1,2,3,7-Tetrahydro-s-indacen-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,7-Tetrahydro-s-indacen-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: Similar structure but with different hydrogenation levels.

    1,2,3,4-Tetrahydro-1-naphthylamine: Shares a similar fused ring structure but differs in the position of the amine group.

Uniqueness

1,2,3,7-Tetrahydro-s-indacen-4-amine is unique due to its specific ring structure and the position of the amine group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1,2,3,7-tetrahydro-s-indacen-4-amine

InChI

InChI=1S/C12H13N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h1,5,7H,2-4,6,13H2

InChI Key

MNFULOSQFZEMJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=CC3)C(=C2C1)N

Origin of Product

United States

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